molecular formula C24H32O8 B1605310 4alpha-Phorbol 12,13-diacetate CAS No. 56144-62-8

4alpha-Phorbol 12,13-diacetate

Cat. No. B1605310
CAS RN: 56144-62-8
M. Wt: 448.5 g/mol
InChI Key: OMHXSAMFEJVCPT-FGMNWAPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4alpha-Phorbol 12,13-diacetate is a transient receptor potential vanilloid 4 (TRPV4) agonist . It promotes the influx of extracellular calcium into cells .


Molecular Structure Analysis

The molecular formula of 4alpha-Phorbol 12,13-diacetate is C24H32O8 . Its molecular weight is 448.51 . The CAS number is 56144-62-8 .


Physical And Chemical Properties Analysis

4alpha-Phorbol 12,13-diacetate has a predicted boiling point of 585.7±50.0 °C . Its predicted density is 1.34±0.1 g/cm3 . It is soluble in DMSO, ethanol, and methanol .

Safety And Hazards

The safety data sheet for 4alpha-Phorbol 12,13-diacetate indicates that it is a hazardous substance . It is classified as Acute Tox. 1 Dermal, Acute Tox. 1 Inhalation, Acute Tox. 2 Oral, Carc. 2, Resp. Sens. 1, Skin Corr. 1B, and Skin Sens. 1 .

Relevant Papers There are several papers that discuss 4alpha-Phorbol 12,13-diacetate. One paper discusses how it is a potent enhancer of B cells with a granzyme B+ regulatory phenotype . Another paper discusses how phorbol-12-myristate 13-acetate inhibits Nephronectin gene expression via Protein kinase C alpha and c-Jun/c-Fos transcription factors .

properties

IUPAC Name

[(1S,2S,6S,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)28)9-15(10-25)8-16-18-21(5,6)24(18,32-14(4)27)20(31-13(3)26)12(2)23(16,17)30/h7-8,12,16-18,20,25,29-30H,9-10H2,1-6H3/t12-,16+,17-,18-,20-,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHXSAMFEJVCPT-FGMNWAPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@@]4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4alpha-Phorbol 12,13-diacetate

CAS RN

56144-62-8
Record name 4alpha-Phorbol 12,13-diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056144628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4alpha-Phorbol 12,13-diacetate
Reactant of Route 2
4alpha-Phorbol 12,13-diacetate
Reactant of Route 3
4alpha-Phorbol 12,13-diacetate
Reactant of Route 4
4alpha-Phorbol 12,13-diacetate
Reactant of Route 5
4alpha-Phorbol 12,13-diacetate
Reactant of Route 6
4alpha-Phorbol 12,13-diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.